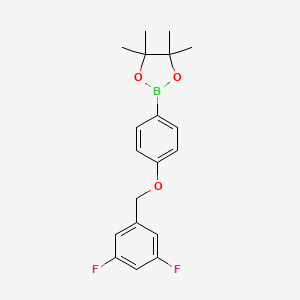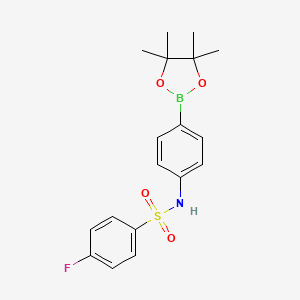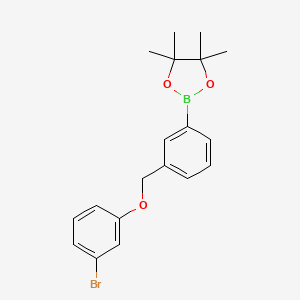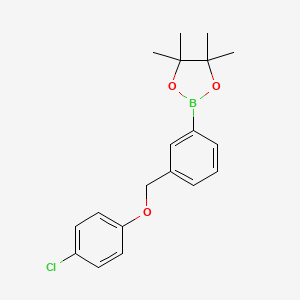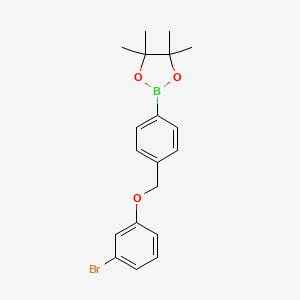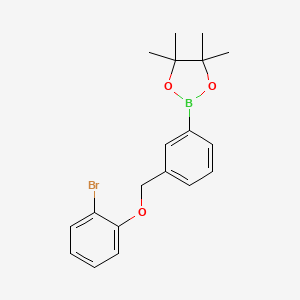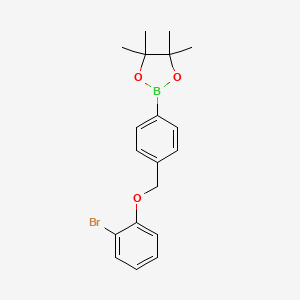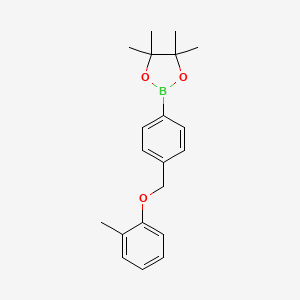
4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylmethanol with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative, followed by the introduction of the o-tolylmethanol moiety. The process is optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. It is also employed in the synthesis of various organic compounds and materials.
Biology: In biological research, 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane is used as a probe for studying enzyme activities and protein interactions. Its boronic acid moiety allows for selective binding to certain biomolecules.
Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. It can serve as a building block for the synthesis of pharmaceuticals and as a tool for studying disease mechanisms.
Industry: In industry, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, allowing for selective binding and modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Proteins: It can interact with proteins involved in signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane: This compound is structurally similar but has a different substituent on the aromatic ring.
Boronic Acids: General boronic acids and their derivatives share similar reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other boronic acid derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-8-6-7-9-18(15)22-14-16-10-12-17(13-11-16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZGNJRKQEFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
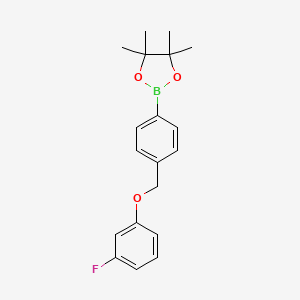
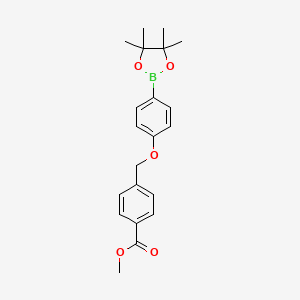
![Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083739.png)
![B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B8083746.png)
![Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083748.png)
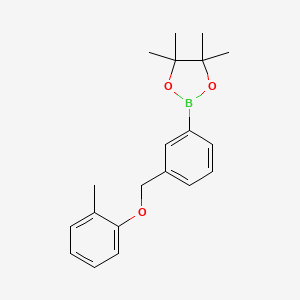
![1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083768.png)
